![molecular formula C15H13FN4O3 B11278562 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11278562.png)
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines elements of isoxazole, pyridazine, and acetamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoxazole ring, followed by the introduction of the pyridazine moiety. The final step involves the acylation of the resulting intermediate with 2-fluoroaniline to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反应分析
Types of Reactions
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might confer specific advantages.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide: Similar structure but lacks the fluorine atom.
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can significantly influence its chemical properties, such as its reactivity and stability. This makes it unique compared to similar compounds without the fluorine atom or with the fluorine atom in a different position.
属性
分子式 |
C15H13FN4O3 |
|---|---|
分子量 |
316.29 g/mol |
IUPAC 名称 |
2-(3,4-dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazin-6-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H13FN4O3/c1-8-13-9(2)23-19-14(13)15(22)20(18-8)7-12(21)17-11-6-4-3-5-10(11)16/h3-6H,7H2,1-2H3,(H,17,21) |
InChI 键 |
PXDZTKIYCASLSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)CC(=O)NC3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11278482.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278498.png)
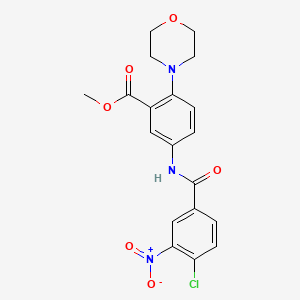
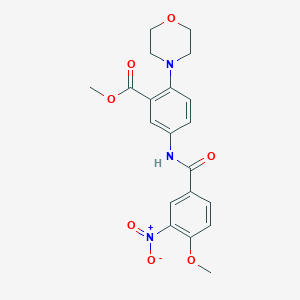
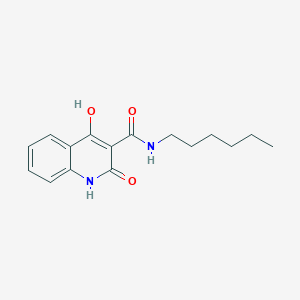
![2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278508.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11278509.png)
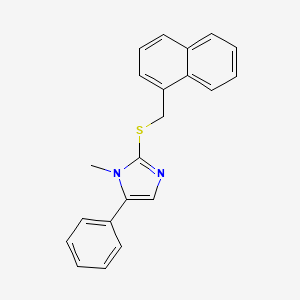
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11278535.png)
![3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine](/img/structure/B11278543.png)
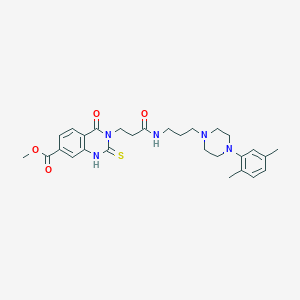
![Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11278555.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B11278556.png)
![4-[4-hydroxy-1-(3-methoxybenzyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11278566.png)
